![molecular formula C14H17ClN4O3S2 B6222563 N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide CAS No. 902850-25-3](/img/no-structure.png)
N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide
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Description
“N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of sulfonamide, a class of compounds known for their wide range of biological activities, including antibacterial, hypoglycemic, diuretic, and antiglaucoma properties .
Synthesis Analysis
The synthesis of this compound and similar sulfonamide derivatives typically starts from 4-chlorobenzoic acid . The process involves several steps, including esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization . The resulting intermediate is then converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to yield the final sulfonamide compound .Molecular Structure Analysis
The molecular structure of “N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide” and similar compounds is confirmed by various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and elemental analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . These reactions are common in the synthesis of sulfonamide derivatives and other heterocyclic compounds .Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, such as its antiviral, anti-inflammatory, and anticancer properties . Additionally, the development of novel derivatives and the investigation of their therapeutic potential could also be a focus of future research.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine to form N-ethyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with thiosemicarbazide to form N-ethyl-N-{5-[(4-chlorophenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}thiourea. Finally, this compound is reacted with 2-methylpropanoyl chloride to form the desired product.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "ethylamine", "thiosemicarbazide", "2-methylpropanoyl chloride" ], "Reaction": [ "4-chlorobenzenesulfonyl chloride + ethylamine -> N-ethyl-4-chlorobenzenesulfonamide", "N-ethyl-4-chlorobenzenesulfonamide + thiosemicarbazide -> N-ethyl-N-{5-[(4-chlorophenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}thiourea", "N-ethyl-N-{5-[(4-chlorophenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}thiourea + 2-methylpropanoyl chloride -> N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide" ] } | |
CAS RN |
902850-25-3 |
Product Name |
N-{5-[(4-chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide |
Molecular Formula |
C14H17ClN4O3S2 |
Molecular Weight |
388.9 |
Purity |
95 |
Origin of Product |
United States |
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